3-Methoxypyrazine-2-sulfonyl chloride
Description
3-Methoxypyrazine-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyrazine core substituted with a methoxy (-OCH₃) group at position 3 and a sulfonyl chloride (-SO₂Cl) group at position 2. This compound serves as a critical intermediate in synthesizing sulfonamide-based pharmaceuticals, leveraging the reactivity of the sulfonyl chloride group to form covalent bonds with amines or hydroxyl groups. Its synthesis typically involves halogenation and substitution reactions on pyrazine precursors, as outlined in protocols for related sulfonamide drugs like sulfalene .
The pyrazine ring's electron-deficient nature, combined with the electron-withdrawing sulfonyl chloride group, enhances its electrophilicity, making it suitable for nucleophilic substitution reactions. Applications span antimicrobial agents, enzyme inhibitors, and specialty chemicals in medicinal chemistry.
Properties
CAS No. |
89391-79-7 |
|---|---|
Molecular Formula |
C5H5ClN2O3S |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
3-methoxypyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3 |
InChI Key |
JQPKMRGOLDALRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methoxypyrazine-2-sulfonyl chloride typically involves the reaction of 3-methoxypyrazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-Methoxypyrazine} + \text{Chlorosulfonic acid} \rightarrow \text{3-Methoxypyrazine-2-sulfonyl chloride} + \text{HCl} ]
In industrial settings, the production of sulfonyl chlorides often involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. These reagents facilitate the conversion of sulfonic acids to sulfonyl chlorides under milder conditions and with higher yields .
Chemical Reactions Analysis
3-Methoxypyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. Common nucleophiles include amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted pyrazine derivatives.
Scientific Research Applications
3-Methoxypyrazine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Sulfonamide derivatives of 3-Methoxypyrazine-2-sulfonyl chloride are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxypyrazine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are known for their biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
a) 2-Methoxy-3-Methylpyrazine
- Structure : Pyrazine with methoxy (-OCH₃) at position 2 and methyl (-CH₃) at position 3.
- Molecular Weight : 124 g/mol .
- Properties : Insoluble in water, pale yellow liquid with caramel/nutty odor. Used as a flavoring agent.
- Key Difference: Lacks the sulfonyl chloride group, rendering it non-reactive in sulfonamide synthesis.
b) 2-(Methoxycarbonyl)benzenesulfonyl Chloride
- Structure : Benzene ring with sulfonyl chloride (-SO₂Cl) and methoxycarbonyl (-COOCH₃) groups.
- Application : Intermediate in agrochemicals and dyes .
- Key Difference : Benzene core instead of pyrazine, altering electronic properties and reactivity.
c) Methyl 6-Chloro-3-hydroxypyrazine-2-carboxylate
- Structure : Pyrazine with hydroxyl (-OH), chloro (-Cl), and ester (-COOCH₃) groups.
- Reactivity : Hydroxyl and ester groups enable ester hydrolysis or substitution, unlike sulfonyl chloride's amine reactivity .
d) Sulfalene (3-Methoxy-2-sulfanilamidopyrazine)
- Structure : Pyrazine with methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups.
- Synthesis: Derived from 3-methoxy-2-aminopyrazine and benzenesulfonyl chloride .
- Key Difference : Sulfonamide group instead of sulfonyl chloride, making it a drug rather than an intermediate.
Physicochemical Properties
*Calculated based on molecular formulae.
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